4-(4-Chlorophenyl)-1-methyl-6-methylsulfanyl-2-phenylindazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-1-methyl-6-methylsulfanyl-2-phenylindazol-3-one is a synthetic organic compound belonging to the indazole family This compound is characterized by its complex structure, which includes a chlorophenyl group, a methyl group, a methylsulfanyl group, and a phenyl group attached to an indazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-methyl-6-methylsulfanyl-2-phenylindazol-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones derived from substituted benzaldehydes and phenylhydrazines.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.
Methylation: Methylation of the indazole nitrogen can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chlorophenyl)-1-methyl-6-methylsulfanyl-2-phenylindazol-3-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium on carbon with hydrogen gas.
Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)-1-methyl-6-methylsulfanyl-2-phenylindazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)-1-methyl-6-methylsulfanyl-2-phenylindazol-3-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(4-Chlorphenyl)-1-methyl-2-phenylindazol-3-on: Fehlt die Methylsulfanyl-Gruppe.
4-(4-Chlorphenyl)-1-methyl-6-methylsulfanylindazol-3-on: Fehlt die Phenylgruppe.
4-(4-Chlorphenyl)-2-phenylindazol-3-on: Fehlen die Methyl- und Methylsulfanyl-Gruppen.
Einzigartigkeit
4-(4-Chlorphenyl)-1-methyl-6-methylsulfanyl-2-phenylindazol-3-on ist aufgrund des Vorhandenseins sowohl der Methylsulfanyl- als auch der Phenylgruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität deutlich beeinflussen können. Diese Kombination von funktionellen Gruppen kann verbesserte Eigenschaften im Vergleich zu ähnlichen Verbindungen bieten und macht es zu einem wertvollen Ziel für weitere Forschung und Entwicklung.
Eigenschaften
Molekularformel |
C21H17ClN2OS |
---|---|
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-1-methyl-6-methylsulfanyl-2-phenylindazol-3-one |
InChI |
InChI=1S/C21H17ClN2OS/c1-23-19-13-17(26-2)12-18(14-8-10-15(22)11-9-14)20(19)21(25)24(23)16-6-4-3-5-7-16/h3-13H,1-2H3 |
InChI-Schlüssel |
MWKMZHSHEWMLJC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC(=CC(=C2C(=O)N1C3=CC=CC=C3)C4=CC=C(C=C4)Cl)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.